REACTION_SMILES
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[CH:11]([Cl:12])([Cl:13])[Cl:14].[O:15]=[Mn:16]=[O:17].[OH:1][CH2:2][c:3]1[c:4]([CH:8]([CH3:9])[CH3:10])[n:5][cH:6][s:7]1>>[O:1]=[CH:2][c:3]1[c:4]([CH:8]([CH3:9])[CH3:10])[n:5][cH:6][s:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Mn]=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)c1ncsc1CO
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Name
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Type
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product
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Smiles
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CC(C)c1ncsc1C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |